N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Overview
Description
N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic compound that combines an indole moiety with an imidazole ring through an acetohydrazide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Imidazole Derivative: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves the condensation of the indole derivative with the imidazole derivative in the presence of an appropriate hydrazide. This step typically requires a dehydrating agent such as phosphorus oxychloride (POCl₃) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a more saturated imidazoline derivative.
Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the C-3 position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) in the presence of Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on enzyme inhibition, receptor binding, and modulation of signaling pathways.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the imidazole ring can interact with histidine residues in proteins. This dual interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the imidazole ring.
2-Methylimidazole: Contains the imidazole ring but lacks the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to its combination of indole and imidazole rings, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile agent in medicinal and material science applications.
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-16-6-7-20(11)10-15(21)19-18-9-12-8-17-14-5-3-2-4-13(12)14/h2-9,17H,10H2,1H3,(H,19,21)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGELWZZXNISZ-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323077 | |
Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799810-10-9 | |
Record name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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